2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

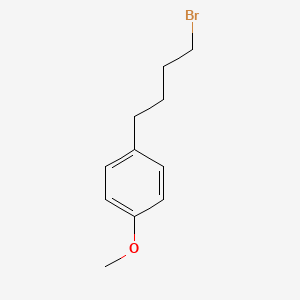

“2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as halogenated heterocycles . It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves halogenation, a chemical reaction that incorporates a halogen (in this case, bromine) into an organic compound . The difluoromethyl group could be introduced through a process known as fluorination .Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring with a carboxylic acid group attached at the 3-position, a bromine atom at the 2-position, and a difluoromethyl group at the 6-position .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing difluoromethyl group and the electron-donating carboxylic acid group. The bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic and polar .Scientific Research Applications

- Stimuli-Responsive Materials : Researchers have explored the use of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid derivatives in stimuli-responsive fluorescent organogels. These materials can undergo gelation in response to specific triggers (e.g., temperature, pH, or light), making them valuable for drug delivery and sensing applications .

Fluorescent Organogelators

Mechanism of Action

Target of Action

Similar compounds, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the application and the specific derivative of the compound.

Mode of Action

It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest metabolism or growth.

Result of Action

Similar compounds have been used in the agrochemical industry for pest control , suggesting that they may have toxic effects on certain pests.

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid involves the bromination of 2,6-difluoropyridine-3-carboxylic acid followed by the introduction of a carboxylic acid group.", "Starting Materials": [ "2,6-difluoropyridine-3-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 2,6-difluoropyridine-3-carboxylic acid using bromine in acetic acid and sodium acetate as a catalyst to obtain 2-bromo-6-difluoropyridine-3-carboxylic acid.", "Step 2: Oxidation of 2-bromo-6-difluoropyridine-3-carboxylic acid using hydrogen peroxide and sodium hydroxide to obtain 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid." ] } | |

CAS RN |

1105985-14-5 |

Product Name |

2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid |

Molecular Formula |

C7H4BrF2NO2 |

Molecular Weight |

252 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.